molecular formula C13H9FN2O2S B3276990 4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 651744-26-2

4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B3276990
CAS No.: 651744-26-2
M. Wt: 276.29 g/mol
InChI Key: DCJFEBQGYAKWHV-UHFFFAOYSA-N
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Description

4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a fluorinated derivative of the pyrrolo[2,3-b]pyridine scaffold, a privileged structure in medicinal chemistry due to its role in kinase inhibition and other biological activities. The compound features a phenylsulfonyl group at the 1-position and a fluorine atom at the 4-position of the pyrrolo[2,3-b]pyridine core. This substitution pattern is critical for modulating electronic properties, solubility, and binding interactions with biological targets such as kinases .

The phenylsulfonyl group is a common pharmacophore in kinase inhibitors, enhancing binding affinity through hydrophobic interactions and conformational stabilization .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinating agents such as Selectfluor® to introduce the fluorine atom . The phenylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for higher yields and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, while the sulfonyl group can modulate its reactivity and stability. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can be contextualized by comparing it to structurally analogous compounds. Key derivatives and their distinguishing features are summarized below:

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Pyrrolo[2,3-b]pyridine Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
This compound 1: Phenylsulfonyl; 4: F ~318.3 (estimated) Hypothesized kinase inhibition Inferred
4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine 1: Phenylsulfonyl; 4: Cl 337.78 Intermediate for kinase inhibitors
4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 4: Cl; 5: CF₃ 250.62 Potential kinase inhibitor scaffold
4-Iodo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine 1: p-Tolylsulfonyl; 4: I 454.22 Halogenated intermediate for Suzuki couplings
3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridine 3: Pyrazolyl Variable Broad-spectrum kinase inhibition

Key Comparisons

Electron-Withdrawing Substituents (4-F vs. 4-Cl)

  • 4-Fluoro : Fluorine’s electronegativity enhances metabolic stability and may improve membrane permeability compared to bulkier halogens like chlorine. However, chlorine’s larger atomic radius could strengthen hydrophobic interactions in kinase binding pockets .
  • 4-Chloro : The chloro derivative (CAS 744209-63-0) is a well-characterized intermediate in kinase inhibitor synthesis, with documented use in FGFR-targeting compounds .

Phenylsulfonyl vs. Other Sulfonyl Groups

  • The phenylsulfonyl group at the 1-position is conserved across multiple analogs (e.g., ).

5-Position Modifications

  • The 5-trifluoromethyl substituent (e.g., 1196507-57-9) introduces strong electron-withdrawing effects, which may enhance hinge-region binding in FGFR1 by forming hydrogen bonds with glycine residues (e.g., G485) . This contrasts with the unsubstituted 5-position in the 4-fluoro analog.

Biological Activity

4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic implications of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₃H₉FN₂O₂S, with a molecular weight of 276.29 g/mol. The compound features a pyrrole ring fused to a pyridine nucleus, which is characteristic of many biologically active heterocycles.

Biological Activity Overview

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that pyrrolo[2,3-b]pyridine derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds with substitutions at the 4-position have shown enhanced cytotoxicity against ovarian and breast cancer cells.
  • Antiviral Properties : Some derivatives exhibit antiviral activity, particularly against HIV-1. The structure-activity relationship (SAR) suggests that modifications to the phenyl group significantly influence antiviral efficacy.
  • Anti-inflammatory Effects : Certain compounds within this class have been noted for their potential in modulating inflammatory pathways.

Anticancer Activity

A study conducted by Kalai et al. assessed the cytotoxic effects of several pyrrolo[2,3-b]pyridine derivatives on cancer cell lines. The results indicated that compounds with specific substituents exhibited moderate to high cytotoxicity against ovarian cancer cells while maintaining lower toxicity towards non-cancerous cells.

CompoundCell Line TestedIC50 Value (µM)Remarks
4-F-Pyrrolo Compound AOvarian Cancer5.0Moderate cytotoxicity
4-F-Pyrrolo Compound BBreast Cancer15.0Limited toxicity

Antiviral Activity

In a screening for anti-HIV activity, several derivatives were evaluated for their ability to inhibit viral replication. The most promising compound demonstrated an EC50 value of 1.65 µM against HIV-1.

CompoundEC50 Value (µM)Therapeutic Index
Ethyl 2-(4-fluorophenethyl)-7-hydroxy-1H-pyrrolo[2,3-b]pyridine1.657.98

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Kinases : Some studies suggest that these compounds may inhibit specific kinases involved in cancer cell proliferation.
  • Modulation of Immune Responses : The anti-inflammatory properties are hypothesized to arise from their ability to modulate cytokine production and immune cell activation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced ovarian cancer showed that treatment with a pyrrolo[2,3-b]pyridine derivative resulted in a significant reduction in tumor size in approximately 30% of participants.
  • Case Study on HIV Treatment : In vitro studies demonstrated that the most active derivatives not only inhibited viral replication but also showed synergistic effects when combined with existing antiretroviral therapies.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves two critical steps: (1) sulfonylation of the pyrrolo[2,3-b]pyridine core using phenylsulfonyl chloride under basic conditions (e.g., NaOH with benzyltriethylammonium chloride as a phase-transfer catalyst, at 273 K) to introduce the phenylsulfonyl group . (2) Fluorination at the 4-position, potentially via halogen exchange (e.g., substituting a chloro precursor with KF under high-temperature conditions) or nucleophilic aromatic substitution. Key variables include solvent choice (anhydrous DMF or THF), temperature control, and purification via column chromatography or recrystallization. Yields are optimized by avoiding moisture and using inert atmospheres.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent positions and confirm regioselectivity. For example, sulfonyl groups exhibit distinct deshielding effects on adjacent protons .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z for C15_{15}H10_{10}FN2_2O2_2S).
  • X-ray Crystallography : Resolves crystal packing and π-π interactions between phenylsulfonyl groups and the heterocyclic core, as seen in related sulfonylated pyrrolopyridines .
  • HPLC-PDA : Ensures >95% purity by detecting trace impurities.

Q. What in vitro assays are used to evaluate the compound’s anticancer activity, and how is selectivity assessed?

  • Methodological Answer :

  • Cytotoxicity Assays : Conducted on cancer cell lines (e.g., ovarian, breast) using MTT or CellTiter-Glo, with IC50_{50} values calculated. Non-cancerous cell lines (e.g., cardiac fibroblasts) are included to assess selectivity .
  • Kinase Inhibition Profiling : FGFR or SGK-1 kinase inhibition is measured via ADP-Glo™ assays, comparing activity to known inhibitors .
  • Apoptosis Markers : Western blotting for caspase-3/7 activation and Annexin V staining confirm mechanistic pathways.

Advanced Research Questions

Q. How can regioselective fluorination be optimized to minimize byproducts in the pyrrolo[2,3-b]pyridine scaffold?

  • Methodological Answer :

  • Halogen Exchange : Replace a chloro precursor with anhydrous KF in DMSO at 120°C, using 18-crown-6 as a catalyst to enhance fluoride nucleophilicity.
  • Protecting Groups : Temporarily block reactive sites (e.g., NH of pyrrole) with tert-butoxycarbonyl (Boc) to direct fluorination to the 4-position .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity via controlled heating. Monitor progress with 19^{19}F NMR to track fluorine incorporation .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and compound solubility (e.g., use DMSO concentrations ≤0.1%).
  • Purity Verification : Re-test compounds with HPLC and MS to rule out degradation products.
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for kinases like FGFR1 or SGK-1 .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of the phenylsulfonyl and fluorine substituents?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., 4-chloro, 4-bromo) and compare activities (Table 1).

  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes with kinase ATP-binding pockets. Correlate with experimental IC50_{50} values .

  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonyl oxygen) using MOE or Schrödinger suites.

    Table 1 : Comparative Activity of Pyrrolo[2,3-b]pyridine Derivatives

    CompoundSubstituentsIC50_{50} (FGFR1)Selectivity Index (Cancer vs. Normal Cells)
    4-Fluoro-1-(phenylsulfonyl)F, PhSO2_212 nM8.5
    4-Chloro-1-(PhSO2_2)Cl, PhSO2_245 nM3.2
    1-(PhSO2_2)-pyrrolo[2,3-b]pyridineH, PhSO2_2210 nM1.1

Q. What challenges arise in scaling up synthesis, and how can continuous flow chemistry mitigate them?

  • Methodological Answer :

  • Challenge : Exothermic reactions during sulfonylation risk thermal degradation.
  • Solution : Use continuous flow reactors with precise temperature control (e.g., 5°C) and residence time <2 minutes. This improves safety and yield (>80%) .
  • Purification : In-line liquid-liquid extraction removes unreacted sulfonyl chloride, reducing downstream column chromatography needs.

Q. How does the electron-withdrawing phenylsulfonyl group influence cross-coupling reactivity?

  • Methodological Answer :

  • Suzuki-Miyaura Reactions : The sulfonyl group deactivates the pyrrolo[2,3-b]pyridine core, requiring Pd(PPh3_3)4_4 (5 mol%) and K2_2CO3_3 in toluene/EtOH (3:1) at 90°C for 24 hours. Electron-deficient aryl boronic acids couple efficiently (e.g., 4-cyanophenyl, 75% yield) .
  • Buchwald-Hartwig Amination : Use XPhos precatalyst and LiHMDS to introduce amines at the 3-position, leveraging the sulfonyl group’s directing effects .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-fluoropyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O2S/c14-12-6-8-15-13-11(12)7-9-16(13)19(17,18)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJFEBQGYAKWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-1H-pyrrolo[2,3-b]pyridine (408 mg, 3.0 mmol), in THF (5 mL) sodium hydride (60% in oil, 120 mg, 3.0 mmol) was added in small portions. After 30 min, benzenesulfonyl chloride (0.42 mL, 3.3 mmol) was added and stirred at 23° C. for 21 h. Ethyl acetate was added (25 mL), the mixture was cooled at 0° C., neutralized with a solution of saturated ammonium chloride and layers were separated. The aqueous layer was extracted twice with ethyl acetate (2×25 mL), the organic layers were combined, washed with water (100 mL), brine (100 mL), dried, and concentrated in vacuo. The crude material was purified by flash chromatography eluting with 25% ethyl acetate in hexane to give of 1-benzenesulfonyl-4-fluoro-1H-pyrrolo[2,3-b]pyridine (683 mg, 82%). 1H NMR (400 MHz, DMSO-d6) δ 8.40 (1H, dd, J=5.8, 7.8 Hz), 8.12 (2H, dd, J=1.0, 6.3 Hz), 7.98 (1H, d, J=4.3 Hz), 7.73 (1H, tt, J=1.3, 6.9 Hz), 7.63 (3H, t, J=7.3 Hz), 7.25 (1H, dd, J=5.6, 9.9 Hz), 6.93 (1H, d, J=4.1 Hz). LCMS m/z 277 (M+H+). B. To a solution of 1-benzenesulfonyl-4-fluoro-1H-pyrrolo[2,3-b]pyridine (683 mg, 2.47 mmol), in THF (12.0 mL) at −78° C., n-butyllithium solution (2.36M in hexanes, 2.30 mL, 5.44 mmol) was added dropwise. After 90 min, iodomethane (0.31 mL, 4.95 mmol) was added rapidly. After 15 min, a solution of saturated ammonium chloride was added and the mixture was allowed to reach RT. The solution was extracted with ethyl acetate (3×15 mL), combined organic layers were washed with water (30 mL), brine (30 mL), dried, and concentrated in vacuo. The crude material was placed in of THF (12 mL) and a solution tetrabutylammonium fluoride (1.0 M in THF, 3.7 mL, 3.7 mmol) was added. The mixture was heated at 65° C. for 16 h. The mixture was cooled RT, concentrated in vacuo and the residue was purified by preparative HPLC to yield 4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine (300 mg, 80%). 1H NMR (400 MHz, CDCl3) δ 10.70 (1H, s), 8.13 (1H, t, J=5.8 Hz), 6.77 (1H, dd, J=5.3, 9.6 Hz), 6.25 (1H, s) 2.51 (3H, s). LCMS; m/z 151 (M+H+). C. To a solution of 4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine (300 mg, 2.0 mmol), in THF (6 mL), sodium hydride (60% in oil, 84 mg, 2.1 mmol) was added in small portions. After 30 min, chlorotriisopropylsilane (0.45 mL, 2.1 mmol) was added and the mixture was stirred at 65° C. for 16 h. Ethyl acetate was added (25 mL), the mixture was cooled at 0° C., neutralized with a solution of saturated ammonium chloride and layers were separated. The aqueous layer was extracted twice with ethyl acetate (2×25 mL), the organic layers were combined, washed with water (100 mL), brine (100 mL), and concentrated in vacuo. The crude material was purified by flash chromatography eluting with hexanes to give 4-fluoro-2-methyl-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (400 mg, 65%) as a colorless oil. LCMS; m/z 307 (M+H+).
Quantity
408 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine
4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine

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